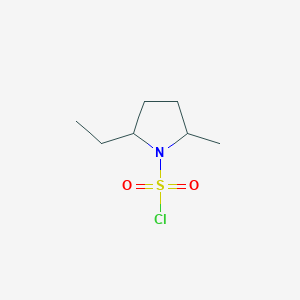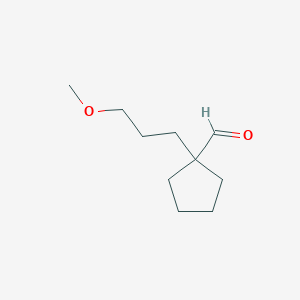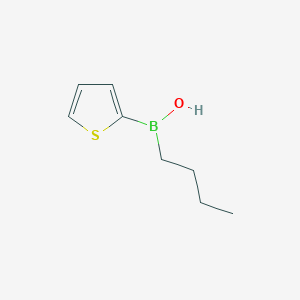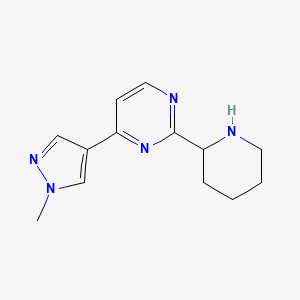
4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole and a piperidine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)pyrimidine typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors.
Coupling reactions: The pyrazole and pyrimidine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the piperidine group: The piperidine group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.
Reduction: Reduction reactions could be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed on the pyrimidine ring to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)pyrimidine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrazol-4-yl)-2-(piperidin-2-yl)pyrimidine: Lacks the methyl group on the pyrazole ring.
4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
The presence of both the pyrazole and piperidine groups on the pyrimidine ring makes 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)pyrimidine unique. This combination of functional groups could confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H17N5 |
|---|---|
Poids moléculaire |
243.31 g/mol |
Nom IUPAC |
4-(1-methylpyrazol-4-yl)-2-piperidin-2-ylpyrimidine |
InChI |
InChI=1S/C13H17N5/c1-18-9-10(8-16-18)11-5-7-15-13(17-11)12-4-2-3-6-14-12/h5,7-9,12,14H,2-4,6H2,1H3 |
Clé InChI |
NWEAMAVKGAEJGN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


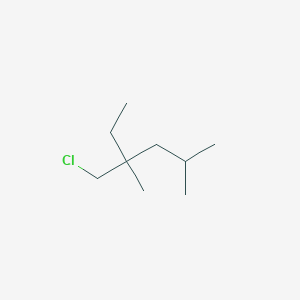
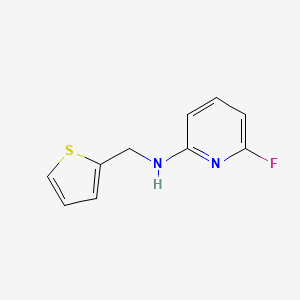
![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)
![Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)

![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)
![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
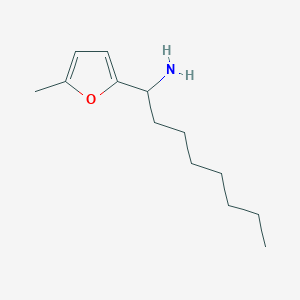
![3-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13235181.png)

